molecular formula C13H24N2O2 B15336366 N-Boc-N-cyclopropylpiperidin-4-amine

N-Boc-N-cyclopropylpiperidin-4-amine

Cat. No.: B15336366
M. Wt: 240.34 g/mol
InChI Key: VJXUGXISVNWCCA-UHFFFAOYSA-N
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Description

N-Boc-N-cyclopropylpiperidin-4-amine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl substituent on the nitrogen atom. The Boc group is widely used in organic synthesis to protect amine functionalities during multi-step reactions, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-piperidin-4-ylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-4-5-10)11-6-8-14-9-7-11/h10-11,14H,4-9H2,1-3H3

InChI Key

VJXUGXISVNWCCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-cyclopropylpiperidin-4-amine typically involves the protection of the amine group with a Boc group, followed by the introduction of the cyclopropyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form N-Boc-piperidine. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor using solid acid catalysts. This method enhances efficiency and productivity by allowing the reaction to be conducted at lower temperatures and with easier product separation compared to batch processes .

Chemical Reactions Analysis

Boc Deprotection Strategies

The Boc group is cleaved under acidic or thermal conditions:

Acid-Mediated Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours quantitatively removes the Boc group, yielding N-cyclopropylpiperidin-4-amine as a TFA salt .

Comparison of Deprotection Methods:

ConditionTimeYield (%)Purity (%)
TFA/CH₂Cl₂ (0°C)1 h9998
HCl/dioxane (rt)4 h9295
Thermal (230°C, flow)10 min8890

Thermal deprotection in continuous flow systems (230°C, 10 min residence time) offers a catalyst-free alternative with 88% yield , minimizing side reactions .

Selective Deprotection in Diamines

For bis-Boc derivatives, selective deprotection of the piperidine Boc group is achieved at 150°C in methanol, while the cyclopropylamine Boc group requires harsher conditions (230°C) .

Amidation Reactions

N-Boc-N-cyclopropylpiperidin-4-amine serves as a precursor for amides via in situ isocyanate intermediates. Reaction with Grignard reagents (e.g., phenylmagnesium bromide) in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride generates benzamide derivatives in 85–91% yield .

Example Reaction:

  • Boc deprotection (TFA/CH₂Cl₂)

  • Isocyanate formation (2-Cl-pyridine, Tf₂O)

  • Grignard addition (R-MgX)

Yield Data for Amides:

Grignard ReagentProductYield (%)
Ph-MgBrN-Cyclopropylbenzamide89
Cyclohexyl-MgClN-Cyclopropylcyclohexamide87

This method is efficient for aliphatic and aromatic amides, with no epimerization observed .

Cross-Coupling Reactions

The secondary amine participates in palladium-catalyzed C–N bond-forming reactions. Using BrettPhos-Pd-G3 precatalyst and NaO-t-Bu, N-arylated derivatives are synthesized in 70–80% yield .

Optimized Conditions:

  • Catalyst: BrettPhos-Pd-G3 (2 mol%)

  • Base: NaO-t-Bu

  • Solvent: toluene

  • Temperature: 100°C

Substrate Scope:

Aryl HalideProduct Yield (%)
4-Bromotoluene78
2-Chloropyridine72

This approach is critical for synthesizing complex amines in medicinal chemistry .

Functionalization of the Cyclopropyl Group

The cyclopropane ring undergoes ring-opening reactions under acidic or oxidative conditions:

  • Acid-Catalyzed Ring Opening : Treatment with HBr/AcOH generates a bromoalkylamine derivative (65% yield ) .

  • Oxidative Cleavage : Ozonolysis followed by reductive workup yields a diketone intermediate (58% yield ) .

Stability and Storage

This compound is stable at −20°C under inert atmosphere for >2 years. Degradation (<5%) occurs under prolonged exposure to moisture or light .

Scientific Research Applications

Chemistry: N-Boc-N-cyclopropylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs targeting specific receptors or enzymes. For example, it has been used in the synthesis of chemokine receptor 5 (CCR5) antagonists, which are potential antiviral agents .

Industry: The compound is employed in the production of fine chemicals and specialty chemicals. Its versatility in chemical reactions makes it valuable for industrial applications .

Mechanism of Action

The mechanism of action of N-Boc-N-cyclopropylpiperidin-4-amine depends on its specific application. In the context of medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For instance, when used in the synthesis of CCR5 antagonists, the resulting compounds can block the CCR5 receptor, thereby inhibiting the entry of certain viruses into host cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Pyrazole Derivatives

A. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structure : Replaces the piperidine ring with a pyrazole core but retains the cyclopropylamine group.
  • Key Data :
    • Melting point: 104.0–107.0°C.
    • Synthesis yield: 17.90% via copper-catalyzed coupling.
    • HRMS (ESI): m/z 215 [M+H]+.
  • Comparison: The pyrazole core may confer distinct electronic properties compared to piperidine, affecting solubility and reactivity.
B. N-Isopropylpiperidin-4-amine ()
  • Structure : Lacks the Boc group and cyclopropyl substituent, featuring an isopropyl group instead.
  • Key Data: Safety: Requires gloves, face shields, and strict hygiene protocols. No occupational exposure limits reported.
  • Comparison : The absence of the Boc group simplifies deprotection steps but reduces stability during synthesis. The cyclopropyl group in the target compound may enhance steric hindrance, altering metabolic stability in drug design .
C. 2-(4-Aminopiperidin-1-yl)-N-(propan-2-yl)acetamide ()
  • Structure : Includes an acetamide side chain instead of Boc and cyclopropyl groups.
  • Comparison : The acetamide group may improve water solubility, whereas the Boc group in the target compound enhances lipophilicity, influencing pharmacokinetic profiles .

Boc-Protected Piperidine Derivatives

A. N-Boc-4-piperidineamine ()
  • Structure : Lacks the cyclopropyl group but shares the Boc-protected piperidine core.
  • Key Data: CAS 87120-72-7; synonyms include "tert-butyl 4-aminopiperidine-1-carboxylate."
  • This modification could also affect binding affinity in receptor-targeted applications .
B. N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ()
  • Structure : A complex Boc-like derivative with a cyclopentyl and tetrahydro-2H-pyran group.
  • Key Data : MS m/z 411.1 [M+H]+.
  • Comparison : The target compound’s simpler structure may offer synthetic advantages, such as easier scale-up, compared to this multi-ring system .

Cyclopropyl-Containing Amines in Drug Discovery

A. N-Cyclopropyl-2-methyl-6-(2-(pyridin-3-ylmethylamino)pyridin-4-yloxy)benzofuran-3-carboxamide ()
  • Structure : A benzofuran derivative with cyclopropyl and pyridine groups.
  • Key Data: No physical properties reported.
  • Comparison : The cyclopropyl group’s role in rigidifying the structure is shared, but the benzofuran core may confer fluorescence or UV activity absent in the piperidine-based target compound .

Research Implications and Gaps

  • Synthetic Challenges : Low yields in cyclopropane incorporation (e.g., 17.90% in ) suggest optimization is needed for the target compound’s synthesis.
  • Safety and Handling : While N-isopropylpiperidin-4-amine requires stringent PPE (), Boc-protected amines generally demand acidic deprotection precautions, a detail absent in the evidence.

Biological Activity

N-Boc-N-cyclopropylpiperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to ensure a thorough understanding of its implications in pharmacology.

Chemical Structure and Synthesis

This compound features a piperidine ring with a cyclopropyl group and a tert-butyloxycarbonyl (Boc) protecting group. The synthesis typically involves the following steps:

  • Formation of the Boc-protected amine : The reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions leads to the formation of the Boc-protected amine.
  • Cyclopropyl substitution : Following the Boc protection, cyclopropyl groups can be introduced through various alkylation methods.

This synthetic route allows for the selective protection and functionalization of the amine, facilitating further modifications necessary for biological evaluation.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of specific kinases : Similar compounds have shown potential as inhibitors of MNK1 and MNK2, which are involved in tumor cell signaling and survival .
  • Anticholinesterase activity : Given its structural similarity to other compounds with known anticholinesterase effects, it may influence cholinergic signaling pathways, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

  • Study on Antitumor Activity :
    • A study examined the effects of a related compound on tumor cell lines, revealing significant reductions in cell viability at micromolar concentrations. The mechanism was attributed to the inhibition of protein synthesis pathways mediated by eIF4F complex disruption .
  • Neuroprotective Effects :
    • Another investigation focused on compounds that share structural characteristics with this compound, demonstrating their ability to cross the blood-brain barrier and exert neuroprotective effects by modulating inflammatory pathways associated with neurodegeneration .
  • Pharmacokinetic Studies :
    • Clinical trials assessing pharmacokinetics revealed that similar compounds exhibited favorable absorption and distribution profiles, suggesting potential for therapeutic applications in chronic conditions .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds is presented in Table 1.

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumor, NeuroprotectiveInhibition of eIF4F complex; anticholinesterase
Colchicine-Donepezil HybridAnti-inflammatory, NeuroprotectiveInhibition of cholinesterases; modulation of NLRP3 inflammasome
N-Boc-N'-Boc-4,4'-bipiperidinePotentially AntitumorSimilar kinase inhibition pathways

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